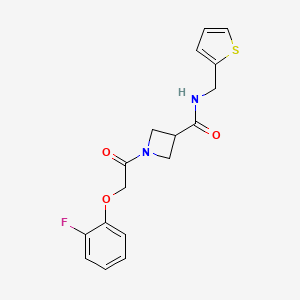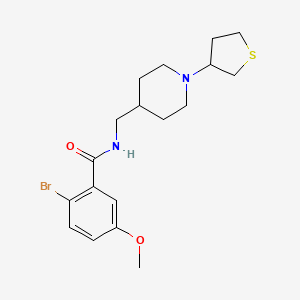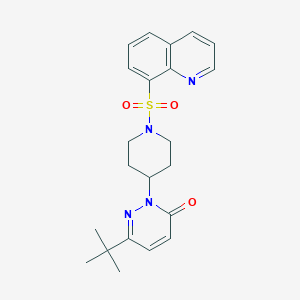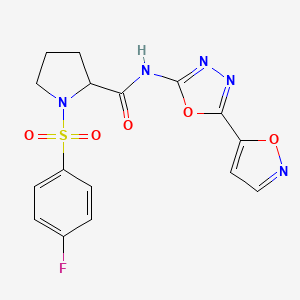![molecular formula C37H37N5O7S B2494868 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-41-1](/img/structure/B2494868.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves complex reactions that can include cyclization, alkylation, and condensation steps. For example, Phillips and Castle (1980) described the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates, showcasing the multifaceted approaches needed for synthesizing complex quinazoline derivatives (Phillips & Castle, 1980).
Molecular Structure Analysis
The molecular structure of complex quinazoline derivatives is characterized by a variety of functional groups that influence the molecule's chemical behavior and biological activity. Techniques such as X-ray diffraction and NMR spectroscopy are typically employed to elucidate these structures, providing insight into the molecule's three-dimensional configuration and the spatial arrangement of its constituent atoms.
Chemical Reactions and Properties
Chemical reactions involving quinazoline derivatives can include nucleophilic substitutions, electrophilic additions, and ring-closure reactions. These reactions are crucial for modifying the molecular structure to enhance biological activity or to study the molecule's chemical properties further. For instance, the reaction of anthranilamide with isocyanates to synthesize oxazoloquinazolines demonstrates the chemical versatility of quinazoline derivatives (Chern et al., 1988) (Chern et al., 1988).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide exhibits a complex structure and is related to quinazoline derivatives. Research demonstrates the synthesis of these derivatives involves multiple steps and reagents, such as the reaction of anthranilic acid with aromatic acid chloride, followed by reaction with p-aminophenol and amido-alcohols (Pandey et al., 2008). Other studies have explored different synthetic routes and the synthesis of related compounds, focusing on the chemical transformations and the creation of novel chemical entities (Usifoh & Okunrobo, 2009).
Chemical Reactivity and Derivatives
The compound's derivatives have been explored for their chemical reactivity and potential to form new heterocyclic systems. For instance, compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide have been synthesized, and their structures confirmed by elemental analysis and spectroscopic data (Mohamed, 2021). The reactivity of such compounds towards electrophilic and nucleophilic reagents has also been documented, highlighting their versatility in forming different heterocyclic structures (Abdel-Rahman, 2006).
Biological Activities and Applications
Antiviral and Antibacterial Properties
Studies have indicated that derivatives of quinazoline, similar in structure to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide, have shown promising antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-1) (Pandey et al., 2008). Furthermore, some synthesized compounds related to this chemical structure have also demonstrated significant antibacterial activities when compared with standard drugs (Debnath & Manjunath, 2011).
Anticancer Activity
There's a notable interest in the compound's derivatives for their potential in cancer treatment. Research has documented the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the compound , which displayed potent cytotoxic activities against various cancer cell lines (Deady et al., 2003). Similarly, certain quinazolinone-based antitumor agents have been synthesized, showing high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[1-oxo-1-(pyridin-3-ylmethylamino)butan-2-yl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N5O7S/c1-4-33(35(44)40-20-25-6-5-14-38-19-25)50-37-41-28-18-32-31(48-22-49-32)17-27(28)36(45)42(37)21-24-7-10-26(11-8-24)34(43)39-15-13-23-9-12-29(46-2)30(16-23)47-3/h5-12,14,16-19,33H,4,13,15,20-22H2,1-3H3,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLANKFTUJNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(1-{[(pyridin-3-yl)methyl]carbamoyl}propyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone](/img/structure/B2494785.png)

![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)


![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)


![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494803.png)
![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)
